Manganese lactate trihydrate
Overview
Description
Manganese lactate trihydrate is an organic chemical compound, a salt of manganese and lactic acid with the formula Mn(C3H5O3)2. The compound forms light pink crystals, soluble in water, forming crystalline hydrates .
Synthesis Analysis
The synthesis of this compound involves the dissolution of manganese carbonate in a lactic acid solution. The reaction is as follows: MnCO3 + 2C3H6O3 → Mn(C3H5O3)2 + CO2 + H2O .Molecular Structure Analysis
This compound has a molecular weight of 287.12 . Each lactate is a bidentate ligand. Two water molecules coordinate directly to the metal as well, cis to each other, to complete the octahedral cluster. In the trihydrate, the third water molecule is involved in hydrogen-bonding further away in the crystal structure .Physical And Chemical Properties Analysis
This compound forms light pink crystals. It is soluble in water and ethanol. The compound forms crystalline hydrates of composition Mn(C3H5O3)2•nH2O, where n = 2 and 3 . It has a molar mass of 233.08 g/mol .Scientific Research Applications
Synthesis and Structural Applications
- Manganese Carboxylates Formation: Manganese carboxylates, including manganese lactate trihydrate, are synthesized from MnO or MnO2 and carboxylic acids. This process demonstrates potential for ceramic precursor routes and the preparation of lithium manganate spinels for battery applications. The single-crystal X-ray structure of this compound has been determined, showing its potential in structural chemistry (Kemmitt, Mills, & Gainsford, 2001).
Role in Biochemical Processes
- Manganese Peroxidase and Oxidation Mechanisms: Studies show manganese peroxidase can oxidize Mn(II) to Mn(III), using substrates like lactate. These reactions contribute to understanding of manganese's role in biological and environmental processes (Wariishi, Valli, & Gold, 1992).
Biomedical Applications
- MRI Contrast Agents: Manganese-based particles, such as this compound, are being explored as contrast agents in MRI. They offer potential advantages over traditional iron-based particles, particularly in providing bright contrast on MRI images (Bennewitz, Lobo, Nkansah, Ulas, Brudvig, & Shapiro, 2011).
Environmental Impact
- Manganese Oxides in Wastewater Treatment: Manganese oxides, potentially derived from this compound, play a significant role in removing metal ions and contaminants from wastewater. Their unique chemical and physical properties make them effective adsorbents (Islam, Morton, Johnson, Mainali, & Angove, 2018).
Energy Metabolism Studies
- Manganese Neurotoxicity Research: Investigations into manganese neurotoxicity reveal the role of manganese in altering brain energy metabolism. Manganese treatment can lead to increased synthesis of lactate, indicating manganese's impact on energy pathways in the brain (Zwingmann, Leibfritz, & Hazell, 2004).
Material Science Applications
- Colossal Magnetoresistance Materials: Manganese oxides, which could potentially be sourced from this compound, are critical in studying colossal magnetoresistance in materials science. This research contributes to our understanding of strongly correlated electrons in complex materials (Dagotto, Hotta, & Moreo, 2000).
Safety and Hazards
properties
IUPAC Name |
2-hydroxypropanoate;manganese(2+);trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZZHPBGFRWNY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16MnO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983587 | |
Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6505-50-6 | |
Record name | Manganese lactate trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANGANESE LACTATE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IOK5178N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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